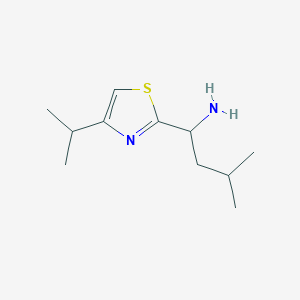
2-Ethyl-3-methylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-3-methylbutanenitrile is an organic compound with the molecular formula C₇H₁₃N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a branched alkyl chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of 2-ethyl-3-methylbutanoic acid with a dehydrating agent such as thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then treated with sodium cyanide (NaCN) to yield the nitrile.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic dehydration of the corresponding amide or the direct reaction of the corresponding alkyl halide with sodium cyanide under controlled conditions.
化学反应分析
Types of Reactions: 2-Ethyl-3-methylbutanenitrile undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: LiAlH₄ in anhydrous ether.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents.
Major Products Formed:
Reduction: 2-Ethyl-3-methylbutylamine.
Hydrolysis: 2-Ethyl-3-methylbutanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Ethyl-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-ethyl-3-methylbutanenitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is attacked by a hydride ion from LiAlH₄, leading to the formation of an imine intermediate, which is further reduced to a primary amine. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
2-Methylbutanenitrile: Similar structure but lacks the ethyl group.
3-Methylbutanenitrile: Similar structure but lacks the ethyl group at the second position.
Butanenitrile: A simpler nitrile without branching.
Uniqueness: 2-Ethyl-3-methylbutanenitrile is unique due to its branched structure, which can influence its reactivity and physical properties. The presence of both ethyl and methyl groups provides steric hindrance and electronic effects that can affect its behavior in chemical reactions compared to its simpler counterparts.
属性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC 名称 |
2-ethyl-3-methylbutanenitrile |
InChI |
InChI=1S/C7H13N/c1-4-7(5-8)6(2)3/h6-7H,4H2,1-3H3 |
InChI 键 |
QWQABVCWMQBZMY-UHFFFAOYSA-N |
规范 SMILES |
CCC(C#N)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


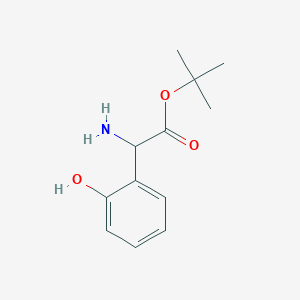

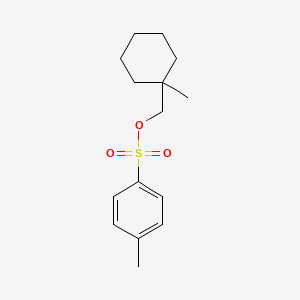
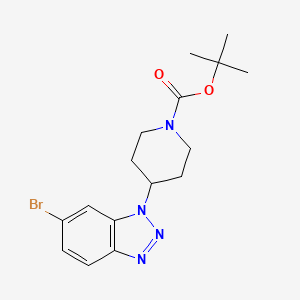
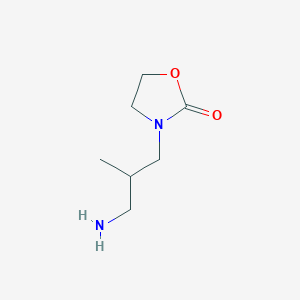
![2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13561016.png)
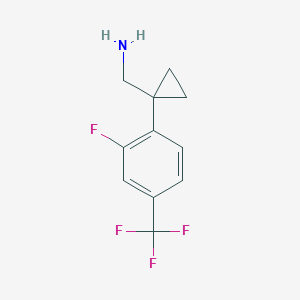
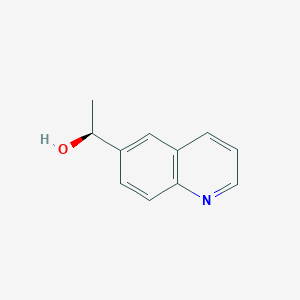
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13561029.png)

![N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide](/img/structure/B13561039.png)

![Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)
